molecular formula C17H16N2O6 B5703836 N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5703836
M. Wt: 344.32 g/mol
InChI Key: WTCBFDFPWDRNBW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, along with dimethoxy and nitro functional groups on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the acetylation of the phenyl ring using acetyl chloride in the presence of a suitable catalyst such as aluminum chloride. The final step involves the coupling of the acetylated phenyl ring with the nitrated benzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development

Properties

IUPAC Name

N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-10(20)11-4-6-12(7-5-11)18-17(21)13-8-15(24-2)16(25-3)9-14(13)19(22)23/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCBFDFPWDRNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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